1H-Benzimidazole,5-(1H-imidazol-1-ylmethyl)-(9CI)
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Overview
Description
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is a heterocyclic compound that features both imidazole and benzimidazole rings. These structures are known for their significant roles in various biological and chemical processes. The compound’s unique structure allows it to participate in a variety of chemical reactions and makes it a valuable molecule in scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole typically involves the condensation of an imidazole derivative with a benzimidazole precursor. One common method includes the use of a Mannich reaction, where formaldehyde and an amine are reacted with the benzimidazole to introduce the imidazole moiety . The reaction conditions often require a catalyst, such as a copper(II) complex, to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems and advanced purification techniques, such as chromatography, ensures the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium iodide, potassium fluoride
Major Products
The major products formed from these reactions include various substituted imidazole and benzimidazole derivatives, which can be further utilized in medicinal chemistry and material science .
Scientific Research Applications
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole involves its interaction with various molecular targets. The imidazole ring can coordinate with metal ions, forming complexes that inhibit enzyme activity or disrupt cellular processes . The benzimidazole moiety can intercalate with DNA, affecting replication and transcription . These interactions make the compound a versatile tool in biochemical research and drug development.
Comparison with Similar Compounds
Similar Compounds
1H-imidazole: A simpler structure with similar reactivity but lacks the benzimidazole ring.
1H-benzimidazole: Contains the benzimidazole ring but lacks the imidazole moiety.
Metronidazole: An imidazole derivative with antimicrobial properties, commonly used in medicine.
Uniqueness
5-((1H-imidazol-1-yl)methyl)-1H-benzo[d]imidazole is unique due to the presence of both imidazole and benzimidazole rings, which confer a combination of properties from both structures. This dual functionality allows for more diverse chemical reactions and broader applications in various fields .
Properties
CAS No. |
115575-12-7 |
---|---|
Molecular Formula |
C11H10N4 |
Molecular Weight |
198.22 g/mol |
IUPAC Name |
6-(imidazol-1-ylmethyl)-1H-benzimidazole |
InChI |
InChI=1S/C11H10N4/c1-2-10-11(14-7-13-10)5-9(1)6-15-4-3-12-8-15/h1-5,7-8H,6H2,(H,13,14) |
InChI Key |
UTVZPKFPCZRDQY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1CN3C=CN=C3)NC=N2 |
Canonical SMILES |
C1=CC2=C(C=C1CN3C=CN=C3)NC=N2 |
Synonyms |
1H-Benzimidazole,5-(1H-imidazol-1-ylmethyl)-(9CI) |
Origin of Product |
United States |
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